2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-5-methyl-2-phenylpyrazol-3-yl]acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-5-methyl-2-phenylpyrazol-3-yl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple aromatic rings and functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-5-methyl-2-phenylpyrazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the dimethoxyphenyl and phenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-5-methyl-2-phenylpyrazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-5-methyl-2-phenylpyrazol-3-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers or coatings.
Mechanism of Action
The mechanism by which 2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-5-methyl-2-phenylpyrazol-3-yl]acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)acetamide
- 3,4-dimethoxyphenylacetic acid
- 3,4-dimethoxyphenylacetamide
Uniqueness
Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-5-methyl-2-phenylpyrazol-3-yl]acetamide stands out due to its complex structure, which includes multiple aromatic rings and functional groups. This complexity can result in unique chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-5-methyl-2-phenylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5/c1-18-27(20-12-14-23(34-3)25(17-20)36-5)28(31(30-18)21-9-7-6-8-10-21)29-26(32)16-19-11-13-22(33-2)24(15-19)35-4/h6-15,17H,16H2,1-5H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGRWOQYECNHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=C(C=C2)OC)OC)NC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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